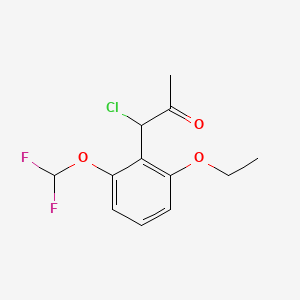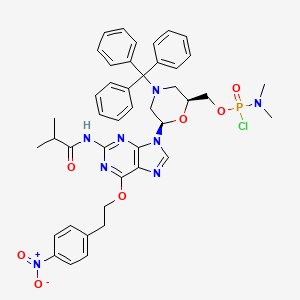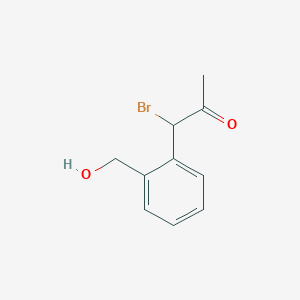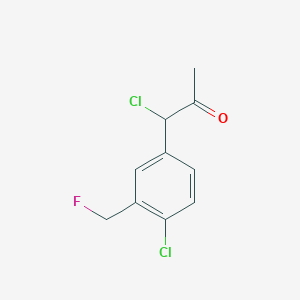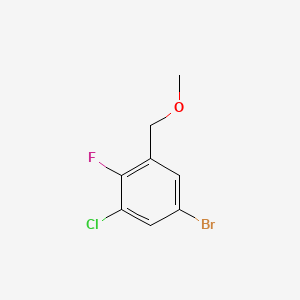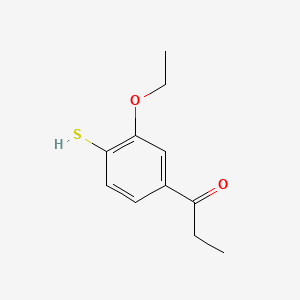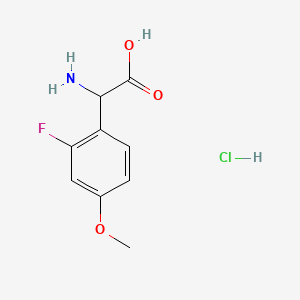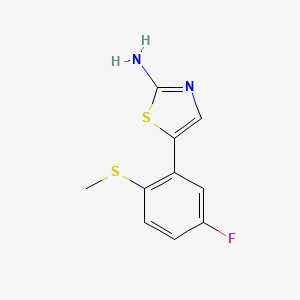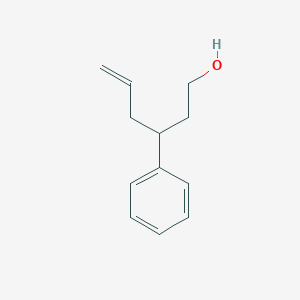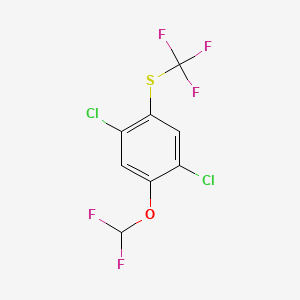
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C8H3Cl2F5OS and a molecular weight of 313.07 g/mol . This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethylthio group attached to a benzene ring, making it a highly fluorinated aromatic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves the introduction of the difluoromethoxy and trifluoromethylthio groups onto a chlorinated benzene ring. The synthetic route may include:
Halogenation: Chlorination of a benzene derivative to introduce chlorine atoms at specific positions.
Fluorination: Introduction of fluorine atoms using reagents like .
Thioether Formation: Introduction of the trifluoromethylthio group using reagents like .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these may be less common due to the stability of the fluorinated groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles like amines or alkoxides can be used.
Oxidizing Agents: For oxidation reactions, agents like or may be used.
Reducing Agents: For reduction reactions, agents like or may be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions could produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique chemical properties.
Medicine: Research into its potential as a drug candidate or as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms and the trifluoromethylthio group can influence the compound’s reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene
- 1,2-Dichloro-4-methyl-5-(trifluoromethoxy)benzene
Uniqueness
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene is unique due to the specific arrangement of its halogen atoms and the presence of both difluoromethoxy and trifluoromethylthio groups. This combination of functional groups imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H3Cl2F5OS |
|---|---|
Peso molecular |
313.07 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-3-2-6(17-8(13,14)15)4(10)1-5(3)16-7(11)12/h1-2,7H |
Clave InChI |
LWEMDRHROLLMOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)SC(F)(F)F)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



